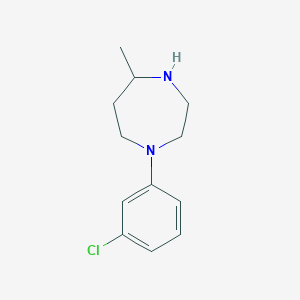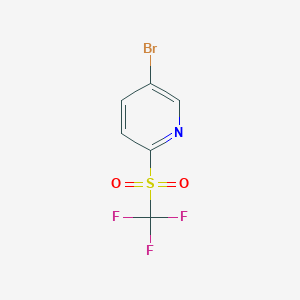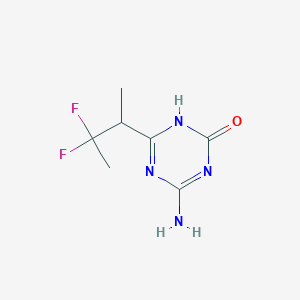
2-(1H-Pyrazol-4-yl)pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Pyrazol-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyrazole and pyrimidine moieties in its structure allows for diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Pyrazol-4-yl)pyrimidine-4-carboxylic acid typically involves the condensation of pyrazole derivatives with pyrimidine precursors. One common method includes the reaction of pyrazole-4-carbaldehyde with a suitable pyrimidine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as chloro(trimethyl)silane in pyridine at elevated temperatures (e.g., 90°C) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1H-Pyrazol-4-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
2-(1H-Pyrazol-4-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Medicine: Its derivatives have shown promise in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-(1H-Pyrazol-4-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target, but common pathways include inhibition of kinase activity, modulation of signal transduction pathways, and interference with DNA or RNA synthesis .
Comparación Con Compuestos Similares
1H-Pyrazole-4-carboxylic acid: Shares the pyrazole ring but lacks the pyrimidine moiety.
2-(1H-Pyrazol-4-yl)-1H-benzimidazole: Contains both pyrazole and benzimidazole rings, offering different biological activities.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds also feature a fused ring system and exhibit potent biological activities.
Uniqueness: 2-(1H-Pyrazol-4-yl)pyrimidine-4-carboxylic acid is unique due to the combination of pyrazole and pyrimidine rings, which provides a versatile scaffold for chemical modifications and a wide range of potential applications. Its ability to undergo diverse chemical reactions and its significant biological activity make it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C8H6N4O2 |
|---|---|
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
2-(1H-pyrazol-4-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-1-2-9-7(12-6)5-3-10-11-4-5/h1-4H,(H,10,11)(H,13,14) |
Clave InChI |
BZWOXBLXZQZWDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1C(=O)O)C2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{2-Aminobicyclo[2.2.2]octan-2-yl}methanol](/img/structure/B13192888.png)

![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13192901.png)



![5-({[(Benzyloxy)carbonyl]amino}methyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13192918.png)




![1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13192949.png)
